molecular formula C8H12N2S B1486373 1-cyclopentyl-1H-imidazole-2-thiol CAS No. 1038363-71-1

1-cyclopentyl-1H-imidazole-2-thiol

Cat. No.: B1486373
CAS No.: 1038363-71-1
M. Wt: 168.26 g/mol
InChI Key: VDALIJNEOCIQEA-UHFFFAOYSA-N
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Description

“1-cyclopentyl-1H-imidazole-2-thiol” is a chemical compound that belongs to the class of imidazoles . Imidazoles are five-membered heterocyclic compounds that contain three carbon atoms, two nitrogen atoms, and two double bonds . They are key components in functional molecules used in a variety of applications .


Synthesis Analysis

The synthesis of imidazoles has seen recent advances, particularly in the regiocontrolled synthesis of substituted imidazoles . These methodologies are based around the functional group compatibility of the process and resultant substitution patterns around the ring . A novel protocol for the cyclization of amido-nitriles to form disubstituted imidazoles has been reported .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C8H12N2S . It is a derivative of imidazole, which is a five-membered heterocyclic compound .


Chemical Reactions Analysis

Imidazoles are known for their broad range of chemical and biological properties . They are key components in functional molecules and are utilized in a diverse range of applications .


Physical and Chemical Properties Analysis

“this compound” is a solid compound . It is highly soluble in water and other polar solvents .

Scientific Research Applications

Thermodynamic and Electrochemical Properties

Research has explored the oxidation and reduction potentials of various imidazole-2-thiols, including 1-cyclopentyl-1H-imidazole-2-thiol, in specific solvent conditions. These studies provide insight into the substituent effects on electrochemical properties and establish fundamental thermodynamic parameters such as enthalpy (ΔH°) and entropy (ΔS°) changes associated with these compounds (Po et al., 1991).

Synthetic Applications in Heterocyclic Chemistry

Imidazole-2-thiols, including derivatives similar to this compound, have been used in regioselective reactions to develop efficient synthetic approaches for novel heterocyclic systems. These reactions often involve C–S and C–N bond formations, leading to the creation of diverse biologically active heterocyclic systems (Amosova et al., 2018).

Fluorescent Probes for Thiol Imaging

The design and synthesis of fluorescent probes based on imidazole derivatives for the detection of thiols in aqueous solutions and living cells have been a significant area of research. These probes demonstrate high sensitivity, fast response, and large Stokes shifts, making them practical for fluorescence imaging applications (Chen et al., 2017).

Green Chemistry Applications

The development of green and sustainable chemistry methods using imidazole-2-thiols includes the aerobic sulfenylation of imidazo[1,2-a]pyridines using environmentally benign reagents. These methods emphasize the use of molecular oxygen as the oxidant and water as the only byproduct, aligning with the principles of green chemistry (Iida et al., 2018).

Advanced Material Science

In material science, imidazole-2-thiols have been explored for their potential in self-assembled monolayer films. These films are of interest for the rational design of surfaces with controlled interfacial structure and properties, offering diverse functionalities for technological applications (Arduengo et al., 1990).

Future Directions

Imidazoles, including “1-cyclopentyl-1H-imidazole-2-thiol”, have a wide range of applications and continue to be an area of active research . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance .

Biochemical Analysis

Biochemical Properties

1-Cyclopentyl-1H-imidazole-2-thiol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with thiol-containing enzymes, potentially affecting their activity. The nature of these interactions often involves the formation of disulfide bonds or other covalent modifications, which can alter the enzyme’s function and stability .

Cellular Effects

The effects of this compound on cells are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may modulate the activity of signaling proteins by interacting with their thiol groups, leading to changes in downstream signaling events. Additionally, it can affect gene expression by altering the redox state of transcription factors, thereby influencing their DNA-binding activity .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with thiol-containing enzymes can result in the formation of mixed disulfides, which can inhibit enzyme activity. Additionally, this compound can induce changes in gene expression by modulating the redox state of transcription factors .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are important considerations. Over time, this compound may undergo oxidation, leading to the formation of disulfides or other oxidative products. These changes can affect its long-term effects on cellular function. In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to alterations in cellular redox balance and enzyme activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects by modulating enzyme activity and cellular signaling. At high doses, it can induce toxic effects, such as oxidative stress and cellular damage. Threshold effects have been observed, where a certain dosage level leads to a significant change in the compound’s impact on cellular function .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are part of the cellular redox system. For example, it can be metabolized by thiol-containing enzymes, leading to the formation of disulfides or other metabolites. These interactions can affect metabolic flux and the levels of specific metabolites within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be transported across cell membranes by specific transporters, and it may accumulate in certain cellular compartments. Its localization and accumulation can affect its activity and function within the cell .

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. For instance, it can localize to the mitochondria, where it can influence mitochondrial function and redox balance. These localization patterns are crucial for understanding its activity and effects within the cell .

Properties

IUPAC Name

3-cyclopentyl-1H-imidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2S/c11-8-9-5-6-10(8)7-3-1-2-4-7/h5-7H,1-4H2,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDALIJNEOCIQEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C=CNC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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